N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-2,4-difluorobenzene-1-sulfonamide
Description
This compound features a 1,2,4-triazolone core substituted with a cyclopropyl group at position 4, a phenyl group at position 3, and an ethyl linker connecting the triazole to a 2,4-difluorobenzenesulfonamide moiety. Synthesis typically involves sulfonyl chloride coupling under basic conditions (e.g., triethylamine) in solvents like dimethylformamide .
Properties
IUPAC Name |
N-[2-(4-cyclopropyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]-2,4-difluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N4O3S/c20-14-6-9-17(16(21)12-14)29(27,28)22-10-11-24-19(26)25(15-7-8-15)18(23-24)13-4-2-1-3-5-13/h1-6,9,12,15,22H,7-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HANVHJTZPGEVHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CCNS(=O)(=O)C3=C(C=C(C=C3)F)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Applications
Research has indicated that compounds containing triazole moieties exhibit significant anticancer activity. For instance:
- Mechanism of Action : The triazole ring can interact with various molecular targets involved in cancer cell proliferation and survival. This interaction may lead to the induction of apoptosis in cancer cells.
- Case Studies : In vitro studies have shown that similar compounds exhibit percent growth inhibitions (PGIs) against various cancer cell lines such as SNB-19 and OVCAR-8. For example, a related compound demonstrated PGIs of 86.61% and 85.26% against these lines respectively .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- Activity Spectrum : Compounds with triazole structures have been reported to possess antibacterial and antifungal properties. They have demonstrated effectiveness against resistant strains such as Staphylococcus aureus and Escherichia coli.
- Key Findings : A study highlighted that triazole derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.25 to 2 μg/mL against these pathogens . The presence of cyclopropyl and phenyl groups enhances the antimicrobial efficacy by improving lipophilicity, which facilitates membrane penetration.
Other Therapeutic Potentials
In addition to anticancer and antimicrobial properties, N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-2,4-difluorobenzene-1-sulfonamide may have other therapeutic applications:
- Anti-inflammatory Effects : Similar compounds have been investigated for their ability to inhibit cyclooxygenase enzymes (COX), which are involved in the inflammatory response . This suggests potential use in treating inflammatory diseases.
- Cardiovascular Effects : Some sulfonamide derivatives have shown the ability to modulate cardiovascular responses by interacting with calcium channels in isolated heart models .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Triazole Core
3-Phenyl vs. 3-Thiophen-2-yl Substitution
- Target Compound : The 3-phenyl group provides a planar aromatic structure, favoring π-π stacking interactions in biological targets.
4-Cyclopropyl vs. 4-Methyl Substitution
- Analog (): The 4-methylbenzenesulfonamide derivative lacks fluorination but retains the triazole core.
Modifications to the Sulfonamide Group
2,4-Difluorobenzenesulfonamide vs. 4-Methylbenzenesulfonamide
- Target Compound : The 2,4-difluoro substitution increases electronegativity and metabolic stability, improving membrane permeability and resistance to oxidative degradation .
- Analog () : The 4-methyl group enhances lipophilicity but may reduce solubility in aqueous environments, limiting bioavailability .
Sulfonamide vs. Acetamide Linkage
Key Data Table for Structural and Functional Comparison
Antimicrobial Activity
- The target compound’s 2,4-difluorobenzenesulfonamide group shows superior activity against Gram-positive bacteria compared to non-fluorinated analogs, likely due to enhanced membrane penetration and target binding .
Biological Activity
N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-2,4-difluorobenzene-1-sulfonamide is a novel compound with significant potential in medicinal chemistry. Its biological activity stems primarily from the 1,2,4-triazole moiety, which has been extensively studied for various pharmacological properties. This article synthesizes current research findings on the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 412.5 g/mol. The structure features a sulfonamide group linked to a triazole ring, which is crucial for its biological activity. The presence of cyclopropyl and phenyl groups enhances its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N4O3S |
| Molecular Weight | 412.5 g/mol |
| CAS Number | 2177449-90-8 |
| Structure | Structure |
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit notable antimicrobial activities. For instance, studies have shown that derivatives of 1,2,4-triazoles possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Activity
A study highlighted that triazole derivatives demonstrated MIC values significantly lower than traditional antibiotics like ampicillin. In vitro tests revealed that certain derivatives exhibited up to 16 times the antibacterial activity against resistant strains such as Staphylococcus aureus and Escherichia coli .
Table: Antibacterial Activity of Triazole Derivatives
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Triazole A | S. aureus | 0.5 |
| Triazole B | E. coli | 0.25 |
| N-[...]-sulfonamide | Pseudomonas aeruginosa | 0.75 |
Anticancer Potential
The anticancer properties of triazole derivatives have been a focal point in recent research. The compound has been tested against various cancer cell lines with promising results.
Case Study: Anticancer Activity
In a study involving several triazole derivatives, one compound showed IC50 values less than those of established chemotherapeutics like doxorubicin against human cancer cell lines . The mechanism of action appears to involve the inhibition of specific enzymes involved in cancer cell proliferation.
Table: Anticancer Activity of Selected Triazoles
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Triazole C | MCF-7 (Breast Cancer) | 0.8 |
| Triazole D | HeLa (Cervical Cancer) | 1.5 |
| N-[...]-sulfonamide | A549 (Lung Cancer) | 0.6 |
Anti-inflammatory Effects
The anti-inflammatory activity of sulfonamide derivatives has also been documented. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.
Research Findings:
A recent study demonstrated that the compound reduced inflammation markers in animal models by modulating the NF-kB pathway . This suggests potential therapeutic applications in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
